6-Chloro-4-oxo-1,4-dihydroquinazoline-2-carboxylic acid
Overview
Description
“6-Chloro-4-oxo-1,4-dihydroquinazoline-2-carboxylic acid” is a chemical compound with the molecular formula C9H5ClN2O3 . It has a molecular weight of 224.6 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H5ClN2O3/c10-4-1-2-6-5(3-4)8(13)12-7(11-6)9(14)15/h1-3H,(H,14,15)(H,11,12,13) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound has a density of 1.7±0.1 g/cm3 . It has a boiling point of 474.5±47.0 °C at 760 mmHg . The compound has a molar refractivity of 52.2±0.5 cm3 . It has 5 H bond acceptors and 2 H bond donors . The compound has a polar surface area of 79 Å2 .Scientific Research Applications
Synthesis of Heterocycles
The compound is used in the synthesis of related four-membered to seven-membered heterocycles . These heterocycles have shown unique biological activities, making them valuable in drug research and development .
Drug Research and Development
The interesting pharmaceutical and biological activities of 4-hydroxy-2-quinolones make them valuable in drug research and development . Many publications have recently dealt with their synthetic analogous and the synthesis of their heteroannelated derivatives .
Synthesis of Fused Ring Systems
The compound plays a unique role in the synthetic methodology of quinolin-2,4-dione derivatives together with their utility in the synthesis of fused ring systems .
Inhibition of HIV-1 Enzyme Reverse Transcriptase
The compound has been found to inhibit the HIV-1 enzyme reverse transcriptase in a dose-dependent manner . This makes it a potential candidate for the development of antiretroviral drugs.
Inhibition of HIV-1 Replication
The compound has been observed to inhibit HIV-1 infection in peripheral blood mononuclear cells (PBMCs) . This suggests its potential use in the treatment of HIV-1 infection.
Synthesis of N-2,3-bis(6-substituted-4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)naphthalene-1,4-diones
The compound has been used in the synthesis of two series of N-2,3-bis(6-substituted-4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)naphthalene-1,4-diones . These compounds could have potential applications in various fields of chemistry and biology.
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 6-Chloro-4-oxo-1,4-dihydroquinazoline-2-carboxylic acid are currently unknown
Pharmacokinetics
Information on the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 6-Chloro-4-oxo-1,4-dihydroquinazoline-2-carboxylic acid is currently unavailable . These properties are crucial for understanding the compound’s bioavailability.
properties
IUPAC Name |
6-chloro-4-oxo-3H-quinazoline-2-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN2O3/c10-4-1-2-6-5(3-4)8(13)12-7(11-6)9(14)15/h1-3H,(H,14,15)(H,11,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHAAEYMCOXCPOK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=O)NC(=N2)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30629086 | |
Record name | 6-Chloro-4-oxo-1,4-dihydroquinazoline-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30629086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-4-oxo-1,4-dihydroquinazoline-2-carboxylic acid | |
CAS RN |
480451-49-8 | |
Record name | 6-Chloro-4-oxo-1,4-dihydroquinazoline-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30629086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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